3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea

描述

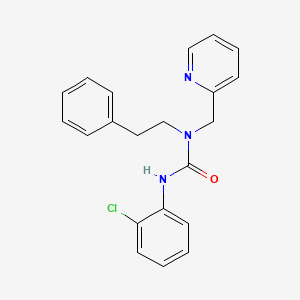

3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea is a synthetic urea derivative characterized by a unique substitution pattern. Its structure includes a 2-chlorophenyl group at the 3-position of the urea backbone, a phenethyl group at the 1-position, and a pyridin-2-ylmethyl substituent at the adjacent nitrogen (Figure 1). Urea derivatives are widely studied for their biological activities, including kinase inhibition and cytokinin-like effects in plant biology . This compound’s distinct substitution pattern may influence its physicochemical properties, binding affinity, and functional specificity compared to analogous molecules.

属性

IUPAC Name |

3-(2-chlorophenyl)-1-(2-phenylethyl)-1-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O/c22-19-11-4-5-12-20(19)24-21(26)25(16-18-10-6-7-14-23-18)15-13-17-8-2-1-3-9-17/h1-12,14H,13,15-16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBCNKOEQKVVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea typically involves the reaction of 2-chlorobenzoyl chloride with phenethylamine to form an intermediate, which is then reacted with pyridin-2-ylmethylamine in the presence of a suitable base to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted urea derivatives.

科学研究应用

3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and biological context.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the urea backbone, aromatic rings, and alkyl/aryl side chains. Key comparisons are outlined below:

Substituent Analysis

The following table highlights structural differences and similarities among related urea derivatives:

Physicochemical Properties

- Solubility : The target compound’s phenethyl and pyridin-2-ylmethyl groups reduce aqueous solubility compared to 2PU-3 but improve lipid bilayer penetration.

- Thermal Stability : Urea derivatives with electron-withdrawing substituents (e.g., 2-chlorophenyl) typically exhibit higher melting points due to enhanced intermolecular dipole interactions.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 3-(2-Chlorophenyl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea?

- Methodology : Multi-step organic synthesis typically involves nucleophilic substitution, coupling reactions, and urea bond formation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .

- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Temperature control : Step-dependent optimization (e.g., 80–120°C for cyclization) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve the compound’s structural ambiguities?

- Methodology :

- NMR : Analyze / shifts to confirm chlorophenyl (δ 7.2–7.8 ppm) and pyridinylmethyl groups (δ 3.5–4.5 ppm for CH) .

- IR : Urea carbonyl stretching (~1640–1680 cm) and aromatic C-Cl bonds (~750 cm) .

- HRMS : Verify molecular formula (e.g., [M+H] for CHClNO) .

Q. What physicochemical properties (solubility, stability) are critical for in vitro assays?

- Methodology :

- Solubility screening : Use DMSO for stock solutions, diluted in PBS or cell culture media .

- Stability tests : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4–37°C) .

- Key factors : Lipophilic substituents (chlorophenyl, phenethyl) reduce aqueous solubility but enhance membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodology :

- Systematic substitutions : Replace chlorophenyl with fluorophenyl or methoxy groups to assess potency changes .

- Bioassays : Test kinase inhibition (e.g., EGFR or VEGFR2) using IC values from competitive binding assays .

Q. What experimental strategies identify the compound’s biological targets?

- Methodology :

- Pull-down assays : Immobilize the compound on beads to capture interacting proteins from cell lysates .

- Thermal shift assays : Monitor protein denaturation to identify stabilized targets .

- Computational docking : Screen against kinase libraries (e.g., PDB) to prioritize in vitro validation .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology :

- Comparative analysis : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) .

- Batch variability checks : Replicate synthesis and bioassays under standardized conditions .

Q. What are best practices for designing dose-response and toxicity studies?

- Methodology :

- Dose ranges : Use 10-point serial dilutions (e.g., 0.1–100 µM) to capture full efficacy-toxicity profiles .

- Toxicity endpoints : Measure mitochondrial membrane potential (JC-1 assay) and caspase-3 activation .

Q. How can in silico modeling predict metabolic pathways and metabolite toxicity?

- Methodology :

- ADMET prediction : Use software like Schrödinger or SwissADME to estimate hepatic clearance and CYP450 interactions .

- Metabolite identification : Simulate Phase I/II transformations (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。